1H,1H,2H,2H-Perfluorooctyltrimethoxysilane

Description

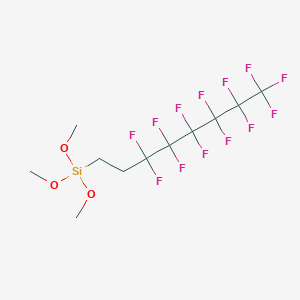

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F13O3Si/c1-25-28(26-2,27-3)5-4-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQYIDJXNYHKRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13CH2CH2Si(OCH3)3, C11H13F13O3Si | |

| Record name | Silane, trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

195529-24-9 | |

| Record name | Silane, trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195529-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80235136 | |

| Record name | [2-(Perfluorohexyl)ethyl]trimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85857-16-5 | |

| Record name | Tridecafluorooctyltrimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85857-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085857165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2-(Perfluorohexyl)ethyl]trimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Part 1: Molecular Architecture and Physicochemical Properties

An In-depth Technical Guide to the Chemical Structure and Applications of 1H,1H,2H,2H-Perfluorooctyltrimethoxysilane

This guide provides a comprehensive technical overview of this compound (PFOTMS), a fluorinated organosilane critical to advanced surface modification. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's unique chemical architecture, its mechanism of action in forming self-assembled monolayers (SAMs), and its application in creating high-performance, functionalized surfaces.

This compound is an amphiphilic molecule meticulously designed for surface modification. Its structure can be deconstructed into three key functional regions: a perfluorinated tail, a short hydrocarbon spacer, and a reactive silane head-group. This tripartite structure is the foundation of its functionality.

-

The Perfluorinated Tail (C6F13-): This long fluorocarbon chain is responsible for the compound's defining characteristics. The high electronegativity of fluorine atoms creates a dense electron shield around the carbon backbone. This results in exceptionally weak van der Waals forces, leading to very low surface energy. Consequently, surfaces modified with PFOTMS exhibit extreme liquid repellency, a state known as superhydrophobicity and oleophobicity.

-

The Ethyl Spacer (-CH2-CH2-): This two-carbon hydrocarbon chain serves as a stable, flexible linker connecting the rigid fluorinated tail to the reactive head-group.

-

The Trimethoxysilane Head-Group (-Si(OCH3)3): This is the reactive moiety of the molecule. The three methoxy groups are hydrolyzable, meaning they can be cleaved in the presence of water to form highly reactive silanol groups (-Si-OH). These silanols are the anchors that enable the molecule to covalently bond to hydroxylated surfaces such as glass, silicon wafers, and many metal oxides.

Caption: Chemical structure of this compound (PFOTMS).

The collective properties of this molecule are summarized in the table below.

| Property | Value | Source |

| CAS Number | 85857-16-5 | [1][2] |

| Molecular Formula | C₁₁H₁₃F₁₃O₃Si | [3] |

| Molecular Weight | 468.28 g/mol | [3] |

| Appearance | Colorless liquid | [3] |

| Density | 1.393 - 1.457 g/cm³ at 25 °C | [2][3] |

| Boiling Point | ~217.3 °C | [3] |

| Refractive Index (n20/D) | ~1.335 | [3] |

| Solubility | Reacts with water; soluble in organic solvents | [2] |

Part 2: The Mechanism of Surface Modification: From Molecule to Monolayer

The primary utility of PFOTMS lies in its ability to form a durable, covalently bonded Self-Assembled Monolayer (SAM) on a substrate.[4] This is not a simple coating; it is a chemical transformation of the surface. The process is a sophisticated hydrolysis and condensation reaction.

-

Hydrolysis: The process is initiated by the presence of water, which can be atmospheric moisture or a trace amount on the substrate surface. The methoxy groups (-OCH₃) on the silicon atom react with water to form silanol groups (-OH) and release methanol as a byproduct. This step is critical as it "activates" the PFOTMS molecule for bonding.

-

Condensation: The newly formed, highly reactive silanol groups can then undergo two condensation reactions:

-

Intermolecular Condensation: Two silanol groups from adjacent PFOTMS molecules react to form a strong siloxane bond (Si-O-Si), releasing a water molecule. This cross-linking creates a robust, polymeric network parallel to the substrate surface.

-

Surface Condensation: A silanol group on a PFOTMS molecule reacts with a hydroxyl group (-OH) on the substrate (e.g., the surface of glass or a silicon wafer). This forms another strong siloxane bond, covalently anchoring the molecule to the surface.

-

This two-pronged condensation process ensures the formation of a dense, highly ordered, and durable monolayer with the perfluorinated tails oriented away from the surface, presenting a new, low-energy interface to the environment.

Caption: Workflow of Self-Assembled Monolayer (SAM) formation via hydrolysis and condensation.

Part 3: Synthesis and Reactivity

From a production standpoint, PFOTMS is typically synthesized via a two-step method.[1][5] The first step involves the hydrosilylation of 1H,1H,2H-perfluoro-1-octene with trichlorosilane, which adds the silicon-containing group to the fluorinated chain.[1] The resulting trichlorosilyl intermediate is then subjected to an alcoholysis reaction with sodium methoxide to replace the chlorine atoms with methoxy groups, yielding the final PFOTMS product.[1]

The key aspect of PFOTMS reactivity is its sensitivity to moisture.[2] The trimethoxysilane head is designed to react with water, which is advantageous for surface modification but requires careful handling and storage to prevent premature polymerization in the container.

Part 4: Applications in Research and Drug Development

The ability to precisely engineer surface energy makes PFOTMS invaluable across numerous fields, from electronics to textiles.[3] For researchers and drug development professionals, its applications are particularly relevant for creating bio-inert and precisely controlled interfaces.

-

Anti-Fouling Surfaces for Biomedical Devices: Non-specific protein adsorption and subsequent biofilm formation are major failure points for biomedical implants, catheters, and diagnostic tools. A PFOTMS-generated SAM creates a highly hydrophobic and oleophobic surface that resists the adhesion of proteins and microorganisms, thereby enhancing the biocompatibility and longevity of the device.[6]

-

Surface Modification of Nanoparticles: In drug delivery systems, the surface properties of nanoparticles dictate their stability, circulation time, and cellular uptake. PFOTMS and similar fluorosilanes can be used to modify the surface of silica or metal oxide nanoparticles.[7] This modification can prevent aggregation and control interactions with biological media.

-

Microfluidics and Lab-on-a-Chip Devices: Microfluidic devices used for high-throughput screening and diagnostics rely on the precise control of small liquid volumes. Coating the microchannels with PFOTMS renders them hydrophobic, which can prevent sample adhesion to the channel walls, reduce flow resistance, and enable the creation of stable droplets for digital PCR or single-cell analysis.

-

High-Performance Coatings: The compound is used to create durable, self-cleaning, and anti-staining surfaces on materials like glass, ceramics, and metals, which is beneficial for laboratory equipment and architectural glass.[2][8]

Part 5: Experimental Protocol: Creating a PFOTMS SAM on a Silicon Wafer

This protocol provides a self-validating system for creating a high-quality PFOTMS monolayer. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To form a dense, hydrophobic self-assembled monolayer of PFOTMS on a silicon wafer substrate.

Materials:

-

Silicon wafers or glass slides

-

This compound (PFOTMS)

-

Anhydrous solvent (e.g., toluene or hexane)

-

Sulfuric acid (H₂SO₄, 98%)

-

Hydrogen peroxide (H₂O₂, 30%)

-

Deionized (DI) water

-

Nitrogen gas source

-

Oven or hotplate

Methodology:

Step 1: Substrate Cleaning and Hydroxylation (The Foundation)

-

Protocol:

-

Prepare a Piranha solution by carefully adding H₂O₂ to H₂SO₄ in a 3:7 volume ratio in a glass beaker (Extreme Caution: Highly exothermic and corrosive ).

-

Immerse the silicon wafers in the hot Piranha solution for 15-20 minutes. This aggressively removes organic residues.

-

Thoroughly rinse the wafers with copious amounts of DI water.

-

Dry the wafers under a stream of high-purity nitrogen gas.

-

-

Expertise & Causality: The Piranha etch is not just for cleaning; its primary purpose is to hydroxylate the surface. It creates a dense, uniform layer of silicon-hydroxyl (-Si-OH) groups. These groups are the essential anchor points for the covalent attachment of the PFOTMS molecules. An incomplete or non-uniform hydroxylation will result in a poor-quality, patchy monolayer.

Step 2: Silanization Solution Preparation (The Reagent)

-

Protocol:

-

In a glove box or under an inert atmosphere, prepare a 0.5-2% (by weight) solution of PFOTMS in an anhydrous solvent like toluene.

-

Stir the solution for 10-15 minutes.

-

-

Expertise & Causality: The use of an anhydrous solvent is non-negotiable. PFOTMS is moisture-sensitive; any water in the solvent will cause the silane to hydrolyze and polymerize in the solution before it can react with the substrate. This premature polymerization leads to the deposition of clumps instead of a monolayer. An inert atmosphere minimizes exposure to ambient humidity.

Step 3: Deposition (The Assembly)

-

Protocol:

-

Immerse the cleaned, dried, and hydroxylated wafers into the PFOTMS solution.

-

Seal the container and allow the reaction to proceed for 2-4 hours at room temperature.

-

-

Expertise & Causality: During this immersion, the PFOTMS molecules diffuse to the substrate surface. The hydrolysis process begins, catalyzed by trace water on the wafer surface, followed by the condensation and covalent bonding of the silane head-groups to the surface hydroxyls. The 2-4 hour timeframe allows for the formation of a densely packed monolayer.

Step 4: Rinsing and Curing (The Stabilization)

-

Protocol:

-

Remove the wafers from the solution and rinse thoroughly with fresh solvent (toluene, then perhaps isopropanol) to remove any physisorbed (non-covalently bonded) molecules.

-

Dry the wafers again under a stream of nitrogen.

-

Cure the coated wafers in an oven at 100-120°C for 30-60 minutes.

-

-

Expertise & Causality: Rinsing is crucial for a true monolayer. Curing provides the thermal energy to drive the condensation reactions to completion, promoting further cross-linking between adjacent silane molecules. This significantly enhances the mechanical stability and durability of the final SAM.

Step 5: Validation (The Proof)

-

Protocol:

-

Measure the static water contact angle on the modified surface.

-

-

Trustworthiness: An unmodified silicon wafer has a water contact angle of ~30-50°. A successfully formed, dense PFOTMS monolayer should exhibit a contact angle well above 100°, providing immediate validation of a successful surface transformation.

Part 6: Safety and Handling

PFOTMS is a reactive chemical and must be handled with appropriate care.

| Hazard Type | GHS Classification | Precautionary Statement | Source |

| Skin Contact | Causes skin irritation | H315: Wear protective gloves and clothing. | [2] |

| Eye Contact | Causes serious eye irritation | H319: Wear eye protection. | [2] |

| Inhalation | May cause respiratory irritation | H335: Use only in a well-ventilated area or fume hood. | [2] |

| Reactivity | Moisture-sensitive | Store in a cool, dry place in a tightly sealed container to prevent hydrolysis. | [2][8] |

Storage: Store in a cool, dry, and well-ventilated location, away from incompatible materials such as moisture, acids, and oxidizing agents. The container should be tightly sealed to prevent moisture ingress.[8]

References

- 1. This compound | 85857-16-5 [chemicalbook.com]

- 2. silicorex.com [silicorex.com]

- 3. This compound [myskinrecipes.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound CAS#: 85857-16-5 [m.chemicalbook.com]

- 6. mt.leapchem.com [mt.leapchem.com]

- 7. scbt.com [scbt.com]

- 8. 1H 1H 2H 2H Perfluorooctyltrimethoxysilane Wholesale | Silfluo [silfluosilicone.com]

The Synthesis of 1H,1H,2H,2H-Perfluorooctyltrimethoxysilane: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the primary synthesis methodologies for 1H,1H,2H,2H-Perfluorooctyltrimethoxysilane, a key organosilane in the development of advanced hydrophobic and oleophobic surfaces. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical principles, detailed experimental protocols, and critical process parameters that govern the successful synthesis of this versatile compound.

Introduction: The Significance of this compound

This compound (FOTS) is a fluorinated silane coupling agent prized for its ability to form robust, low-surface-energy coatings.[1] Its unique molecular architecture, comprising a perfluorinated alkyl chain and a reactive trimethoxysilane headgroup, enables the formation of self-assembled monolayers on a variety of inorganic substrates, including glass, metals, and ceramics.[1] These coatings impart exceptional water and oil repellency, making FOTS a critical component in applications ranging from anti-fouling surfaces and moisture-resistant electronics to specialized coatings in the biomedical field.[2][3][4]

The synthesis of FOTS predominantly relies on the hydrosilylation of a fluorinated olefin with trimethoxysilane. This addition reaction, while conceptually straightforward, is highly dependent on the choice of catalyst and reaction conditions to achieve high yield and purity. This guide will explore the prevalent catalytic systems employed for this transformation, offering insights into their mechanisms, advantages, and practical implementation.

The Core Synthesis Pathway: Hydrosilylation of 1H,1H,2H-Perfluoro-1-octene

The most common and industrially viable route to this compound is the catalytic hydrosilylation of 1H,1H,2H-perfluoro-1-octene with trimethoxysilane. This reaction involves the addition of the Si-H bond of trimethoxysilane across the carbon-carbon double bond of the fluorinated alkene.

Overall Reaction Scheme:

The success of this synthesis hinges on the selection of an appropriate catalyst to facilitate the reaction efficiently and with high regioselectivity, favoring the formation of the desired linear product. The primary catalytic systems utilized for this purpose are based on platinum, ruthenium, and cobalt complexes, as well as Lewis acids.

Synthesis of the Precursor: 1H,1H,2H-Perfluoro-1-octene

The primary starting material, 1H,1H,2H-perfluoro-1-octene, is typically synthesized from a corresponding perfluoroalkyl iodide, such as perfluorooctyl iodide. A common method involves the addition of ethylene to the perfluoroalkyl iodide, followed by dehydroiodination.

Experimental Protocol: Synthesis of 1H,1H,2H-Perfluoro-1-octene

-

Ethylene Addition: In a high-pressure reactor, perfluorooctyl iodide is reacted with ethylene gas in the presence of a radical initiator, such as benzoyl peroxide. The reaction is typically carried out at elevated temperature and pressure.

-

Dehydroiodination: The resulting 1H,1H,2H,2H-iodoperfluorooctane is then treated with a strong base, such as potassium hydroxide or sodium hydroxide, in a suitable solvent like ethanol to eliminate hydrogen iodide, yielding 1H,1H,2H-perfluoro-1-octene.[5]

-

Purification: The crude product is washed with water to remove any remaining base and salts, dried over an appropriate drying agent (e.g., anhydrous magnesium sulfate), and then purified by fractional distillation to obtain the desired high-purity olefin.[5]

Catalytic Systems for Hydrosilylation

The choice of catalyst is a critical determinant of the reaction's efficiency, selectivity, and cost-effectiveness. The following sections detail the most prominent catalytic systems for the synthesis of FOTS.

Platinum-Based Catalysts: The Industry Standard

Platinum complexes are the most widely used catalysts for hydrosilylation reactions due to their high activity and efficiency.[6] Karstedt's catalyst, a platinum(0)-divinyltetramethyldisiloxane complex, is a particularly common choice.[7]

Mechanism of Action (Chalk-Harrod Mechanism): The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[6] This involves the oxidative addition of the Si-H bond to the platinum(0) center, followed by coordination of the olefin, migratory insertion of the olefin into the Pt-H bond, and finally, reductive elimination of the product to regenerate the platinum(0) catalyst.[6]

Experimental Protocol: Platinum-Catalyzed Synthesis

-

Reaction Setup: A dry, inert-atmosphere reaction vessel (e.g., a Schlenk flask) is charged with 1H,1H,2H-perfluoro-1-octene and trimethoxysilane (typically in a slight excess).

-

Catalyst Addition: A solution of Karstedt's catalyst (typically in the range of 10-100 ppm relative to the silane) is added to the reaction mixture with stirring.[8]

-

Reaction Conditions: The reaction is typically carried out at a temperature ranging from room temperature to 80-100 °C, depending on the desired reaction rate.[8] The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Work-up and Purification: Upon completion, the catalyst can be removed by treatment with activated carbon. The crude product is then purified by vacuum distillation to yield this compound.[9]

Advantages:

Disadvantages:

-

High cost of platinum.

-

Potential for catalyst poisoning by certain functional groups.[8]

-

Side reactions such as olefin isomerization can occur.[6]

Ruthenium-Based Catalysts: A Cost-Effective Alternative

Ruthenium complexes, such as ruthenium(III) chloride (RuCl₃), have emerged as a more cost-effective alternative to platinum catalysts for the hydrosilylation of fluorinated olefins.

Mechanism of Action: The precise mechanism of RuCl₃-catalyzed hydrosilylation is still a subject of research, but it is believed to involve the formation of a ruthenium-hydride species which then participates in the catalytic cycle.

Experimental Protocol: Ruthenium-Catalyzed Synthesis

-

Reaction Setup: A reaction vessel is charged with 1H,1H,2H-perfluoro-1-octene, trimethoxysilane, and a catalytic amount of RuCl₃ hydrate.

-

Reaction Conditions: The reaction is typically conducted at elevated temperatures, often in the range of 80-120 °C.

-

Work-up and Purification: After the reaction is complete, the crude product is filtered to remove the catalyst and then purified by vacuum distillation.

Advantages:

-

Lower cost compared to platinum catalysts.

-

Can exhibit high activity for the hydrosilylation of electron-deficient olefins.

Disadvantages:

-

May require higher reaction temperatures than platinum catalysts.

-

The catalytic activity can be influenced by the presence of co-catalysts or additives.

Cobalt-Based Catalysts: An Emerging Option

Cobalt complexes are being explored as a more earth-abundant and economical alternative to precious metal catalysts for hydrosilylation.

Mechanism of Action: Similar to platinum and ruthenium, cobalt-catalyzed hydrosilylation is thought to proceed via a mechanism involving oxidative addition, olefin insertion, and reductive elimination, often referred to as a modified Chalk-Harrod mechanism.

Experimental Protocol: Cobalt-Catalyzed Synthesis

-

Catalyst Preparation: A suitable cobalt precursor, such as cobalt(II) chloride, is often combined with a ligand to form the active catalyst in situ.

-

Reaction Procedure: The cobalt catalyst is added to a mixture of 1H,1H,2H-perfluoro-1-octene and trimethoxysilane.

-

Reaction Conditions: The reaction conditions can vary significantly depending on the specific cobalt complex and ligands used, with temperatures ranging from room temperature to over 100 °C.

-

Work-up and Purification: The work-up procedure is similar to that for ruthenium-catalyzed reactions, involving catalyst removal followed by vacuum distillation.

Advantages:

-

Low cost and high abundance of cobalt.

-

Potential for unique selectivity compared to precious metal catalysts.

Disadvantages:

-

Catalyst activity and stability can be highly dependent on the ligand system.

-

May require more rigorous optimization of reaction conditions.

Lewis Acid Catalysis: A Metal-Free Approach

Lewis acids, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), can also catalyze the hydrosilylation of olefins.[1]

Mechanism of Action: The mechanism of Lewis acid-catalyzed hydrosilylation is believed to involve the activation of the Si-H bond by the Lewis acid, leading to the formation of a silylium-like species that is then attacked by the olefin.[1]

Experimental Protocol: Lewis Acid-Catalyzed Synthesis

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere, the Lewis acid catalyst is dissolved in a suitable anhydrous solvent.

-

Reactant Addition: 1H,1H,2H-perfluoro-1-octene and trimethoxysilane are added to the catalyst solution.

-

Reaction Conditions: The reaction is typically carried out at or below room temperature.

-

Work-up and Purification: The reaction is quenched, and the product is isolated and purified, often by distillation.

Advantages:

-

Avoids the use of transition metals.

-

Can offer different selectivity compared to metal-catalyzed reactions.

Disadvantages:

-

The catalyst can be sensitive to moisture.

-

May not be as active as transition metal catalysts for all substrates.

Comparative Analysis of Catalytic Systems

| Catalyst System | Typical Catalyst | Catalyst Loading | Temperature (°C) | Yield (%) | Advantages | Disadvantages |

| Platinum-Based | Karstedt's Catalyst | 10 - 100 ppm | 25 - 100 | >90 | High activity, mild conditions | High cost, potential for side reactions |

| Ruthenium-Based | RuCl₃·nH₂O | 0.1 - 1 mol% | 80 - 120 | 80 - 90 | Lower cost | Higher temperatures may be needed |

| Cobalt-Based | CoCl₂ + Ligand | 1 - 5 mol% | 25 - 120 | Variable | Low cost, earth-abundant | Highly ligand-dependent |

| Lewis Acid | B(C₆F₅)₃ | 1 - 5 mol% | 0 - 25 | Variable | Metal-free | Moisture sensitive |

Purification of this compound

The final purity of the FOTS product is critical for its performance in surface coating applications. The primary method for purification is fractional vacuum distillation .[9]

Detailed Protocol for Fractional Vacuum Distillation:

-

Apparatus Setup: A fractional distillation apparatus equipped with a vacuum pump, a pressure gauge, and a Vigreux or packed column is assembled. The receiving flasks should be cooled to ensure efficient condensation of the product.

-

Distillation Procedure: The crude product is placed in the distillation flask with a magnetic stir bar. The system is slowly evacuated to the desired pressure. The flask is then heated gently and evenly.

-

Fraction Collection: Fractions are collected based on their boiling points at the given pressure. Any low-boiling impurities and unreacted starting materials are collected first. The main fraction containing the purified this compound is then collected at a stable boiling point.

-

Product Characterization: The purity of the collected fractions should be verified using analytical techniques such as GC-MS and NMR spectroscopy.

Mitigation of Side Reactions

Several side reactions can occur during the hydrosilylation process, leading to reduced yield and purity of the desired product.

-

Olefin Isomerization: Platinum catalysts, in particular, can catalyze the isomerization of the terminal olefin to internal olefins, which are less reactive in hydrosilylation.[6] This can be minimized by using a slight excess of the silane and carefully controlling the reaction temperature.

-

Formation of Byproducts: Other side reactions can include the formation of telomers or redistribution products of the silane. The choice of catalyst and careful control of reaction stoichiometry are crucial to suppress these unwanted reactions.

-

β-Hydride Elimination: In some cases, β-hydride elimination from the intermediate metal-alkyl species can lead to the formation of undesired byproducts. The use of appropriate ligands and reaction conditions can help to minimize this pathway.

Visualization of the Synthesis Workflow

Hydrosilylation Reaction Pathway

Caption: General workflow for the synthesis of this compound.

Catalytic Cycle (Chalk-Harrod Mechanism)

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Conclusion

The synthesis of this compound via the hydrosilylation of 1H,1H,2H-perfluoro-1-octene is a well-established yet nuanced process. The choice of catalyst—be it a traditional platinum complex, a more economical ruthenium or cobalt system, or a metal-free Lewis acid—profoundly influences the reaction's outcome. A thorough understanding of the underlying reaction mechanisms, meticulous control of experimental parameters, and effective purification techniques are paramount to achieving high yields of a pure product. This guide provides the foundational knowledge and practical protocols to empower researchers and scientists in their efforts to synthesize and utilize this important fluorinated silane for a wide array of advanced applications.

References

- 1. Highly efficient B(C(6)F(5))(3)-catalyzed hydrosilylation of olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. arts.units.it [arts.units.it]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Purification [chem.rochester.edu]

- 7. summit.sfu.ca [summit.sfu.ca]

- 8. Karstedt catalysts | Johnson Matthey [matthey.com]

- 9. 1H,1H,2H,2H-Perfluorodecyltriethoxysilane synthesis - chemicalbook [chemicalbook.com]

Mechanism of 1H,1H,2H,2H-Perfluorooctyltrimethoxysilane surface modification

An In-depth Technical Guide to the Surface Modification Mechanism of 1H,1H,2H,2H-Perfluorooctyltrimethoxysilane

Introduction: Engineering Surfaces at the Molecular Level

In the realm of materials science and drug development, the interface between a material and its environment governs its performance, longevity, and biocompatibility. The ability to precisely control surface properties is therefore a critical objective. This compound (FOTS) has emerged as a important molecule for this purpose. A member of the fluoroalkylsilane (FAS) family, FOTS is instrumental in creating ultra-low energy surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent).

This guide provides a comprehensive exploration of the core mechanisms underpinning FOTS-mediated surface modification. We will delve into the sequential chemical reactions—hydrolysis, condensation, and covalent bonding—that drive the formation of a highly ordered, robust Self-Assembled Monolayer (SAM). This document is intended for researchers, scientists, and professionals who seek a deep, mechanistic understanding to harness the full potential of FOTS in their applications, from developing self-cleaning coatings to engineering advanced biomedical devices.[1][2][3]

The Core Mechanism: A Three-Step Molecular Transformation

The transformation of a hydrophilic substrate into a superhydrophobic surface using FOTS is a sophisticated process that relies on the controlled self-assembly of molecules. This process can be understood as a sequence of three primary chemical stages: Hydrolysis, Condensation, and Covalent Bonding, culminating in the formation of a dense monolayer.

Step 1: Hydrolysis - Activating the Silane

The journey begins with the hydrolysis of the FOTS molecule. The three methoxy groups (-OCH₃) attached to the silicon atom are reactive sites. In the presence of water, these groups are sequentially replaced by hydroxyl groups (-OH), forming reactive silanol intermediates and releasing methanol as a byproduct.[1] This is a critical activation step, as the newly formed silanol groups are the key to subsequent reactions.

The rate and extent of hydrolysis are critically influenced by several factors:

-

Water Availability : A stoichiometric amount of water is essential for the reaction to proceed. The water content in the solvent or ambient environment must be carefully controlled.

-

pH (Catalysis) : The reaction can be catalyzed by either an acid or a base.[4] Acidic conditions protonate the methoxy groups, making them better leaving groups, while basic conditions promote the nucleophilic attack of hydroxide ions on the silicon atom.[4]

-

Solvent : The choice of solvent can affect the solubility of FOTS and the availability of water, thereby influencing the reaction kinetics.

Step 2: Condensation - Building the Siloxane Network

Once the silanol groups are formed, they can react with each other in a process called condensation. This reaction forms stable and strong siloxane bonds (-Si-O-Si-), which are the backbone of the resulting polymer network.[1] This condensation can occur through two main pathways:

-

Water-producing condensation : Two silanol groups react to form a siloxane bond and a water molecule.

-

Alcohol-producing condensation : A silanol group reacts with a residual methoxy group to form a siloxane bond and a methanol molecule.[1]

These reactions lead to the formation of dimers and oligomers in solution, which are precursors to the final monolayer. In bulk reactions, this process can continue to form a highly cross-linked three-dimensional polysiloxane network.[1]

Step 3: Covalent Bonding and Self-Assembly on the Substrate

This is the crucial step where the FOTS molecules anchor to the target surface. For this to occur, the substrate must possess surface hydroxyl (-OH) groups. Materials like glass, silicon wafers with a native oxide layer (SiO₂), and many metal oxides are ideal candidates.[5][6] The surface is often pre-treated (e.g., with oxygen plasma or Piranha solution) to maximize the density of these hydroxyl groups, ensuring a high-quality monolayer.[7][8][9]

The silanol groups of the hydrolyzed FOTS molecules react with the surface hydroxyl groups, forming highly stable, covalent Si-O-Substrate bonds.[6][10] This chemisorption process firmly grafts the FOTS molecules to the surface.

Following the initial anchoring, the long, rigid perfluoroalkyl chains (C₈F₁₇CH₂CH₂-) play a vital role. Through van der Waals interactions, these chains pack closely together, driving the organization of the molecules into a dense, quasi-crystalline, and ordered monolayer. The fluorinated tails orient themselves away from the surface, creating a new surface with extremely low free energy. It is this dense layer of fluorine atoms that imparts the characteristic superhydrophobic and oleophobic properties to the modified material.[6][10]

Experimental Protocols for FOTS Surface Modification

Achieving a high-quality, durable FOTS monolayer requires meticulous attention to detail in both substrate preparation and the deposition process itself.

Protocol 1: Substrate Preparation and Hydroxylation

The goal of this protocol is to produce a clean surface with a high density of hydroxyl groups, which are the anchoring sites for FOTS.

Materials:

-

Substrate (e.g., silicon wafer, glass slide)

-

Acetone, Isopropanol (IPA), Deionized (DI) water

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION REQUIRED

-

Or, an Oxygen Plasma Cleaner

-

Nitrogen gas stream

Procedure:

-

Solvent Cleaning: Sequentially sonicate the substrate in acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants.

-

Drying: Dry the substrate under a stream of high-purity nitrogen gas.

-

Surface Activation (Choose one method):

-

Piranha Etching (for robust substrates): Immerse the cleaned substrate in freshly prepared Piranha solution for 15-30 minutes. This process is highly exothermic and dangerous; appropriate personal protective equipment (PPE) and a fume hood are mandatory. After etching, rinse copiously with DI water.

-

Oxygen Plasma Treatment: Place the substrate in an oxygen plasma cleaner and treat for 5-10 minutes. This is a safer and effective method for creating a reactive, hydroxylated surface.[9]

-

-

Final Rinse and Dry: Rinse the activated substrate thoroughly with DI water and dry completely with nitrogen gas. The substrate should be used immediately for FOTS deposition. A successfully activated surface will be highly hydrophilic (water spreads out completely).

Protocol 2: FOTS Deposition

Deposition can be performed from either a liquid or a vapor phase.

A. Liquid-Phase Deposition

-

Solution Preparation: Prepare a dilute solution of FOTS (e.g., 0.1-1% by volume) in an anhydrous solvent such as hexane, toluene, or isooctane. The presence of trace amounts of water in the solvent is necessary to initiate hydrolysis.[11]

-

Immersion: Immerse the freshly activated substrate into the FOTS solution. The deposition is typically carried out for 1-2 hours at room temperature.

-

Rinsing: After immersion, remove the substrate and rinse thoroughly with the pure solvent (e.g., toluene) to remove any physisorbed (non-covalently bonded) FOTS molecules.[12]

-

Curing: Cure the coated substrate in an oven at 100-120°C for 30-60 minutes. This step promotes further cross-linking between adjacent FOTS molecules and strengthens the bond to the substrate, enhancing the durability of the monolayer.

B. Vapor-Phase Deposition

Vapor-phase deposition often results in more uniform and higher-quality monolayers as it minimizes the formation of aggregates that can occur in solution.[11][12]

-

Setup: Place the activated substrate inside a vacuum desiccator or a specialized molecular vapor deposition (MVD) chamber.[13]

-

Precursor Introduction: Place a small vial containing a few microliters of FOTS inside the chamber, separate from the substrate.

-

Deposition: Evacuate the chamber to a low pressure. The FOTS will vaporize and react with the trace water on the substrate surface. The deposition is typically run for several hours.

-

Rinsing and Curing: After deposition, remove the substrate, rinse with an appropriate solvent (like toluene) to remove physisorbed molecules, and cure in an oven as described for the liquid-phase method.[12]

Characterization of FOTS-Modified Surfaces

Verification of a successful surface modification is crucial. Several analytical techniques are employed to confirm the presence and quality of the FOTS monolayer.

| Technique | Principle | Information Obtained | Typical Result for FOTS SAM |

| Contact Angle Goniometry | Measures the angle a liquid droplet makes with the surface. | Surface wettability and energy. | Water contact angle > 110-120°. Low contact angle hysteresis. |

| X-ray Photoelectron Spectroscopy (XPS) | Analyzes the elemental composition of the top few nanometers of a surface. | Presence and chemical state of elements (F, C, Si, O). | Strong F 1s and Si 2p signals; attenuation of substrate signal.[6] |

| Atomic Force Microscopy (AFM) | Scans a sharp tip over the surface to create a topographical map. | Surface roughness and uniformity of the coating. | A smooth, uniform surface with low root-mean-square (RMS) roughness. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation by molecular vibrations. | Identification of chemical bonds. | Presence of C-F stretching bands (1100-1300 cm⁻¹) and Si-O-Si bands (1000-1100 cm⁻¹).[1] |

Conclusion

The surface modification of materials with this compound is a powerful technique rooted in the fundamental principles of silane chemistry. Through a controlled sequence of hydrolysis, condensation, and covalent bonding, FOTS molecules form a robust, highly ordered self-assembled monolayer. This process transforms a substrate's properties, creating a low-energy surface with exceptional water and oil repellency. A thorough understanding of this mechanism, coupled with meticulous experimental execution and characterization, empowers researchers to engineer advanced materials with precisely tailored interfacial properties for a wide array of high-performance applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Exploring the Role of 1h,1h,2h,2h-perfluorooctyltriethoxysilane in Chemical Reactions-Quzhou Dongye Chemical Technology Co.,Ltd [en.zjdy-chem.com]

- 3. Understanding the Properties and Applications of 1h,1h,2h,2h-perfluorooctyltriethoxysilane: A Comprehensive Guide-Quzhou Dongye Chemical Technology Co.,Ltd [en.zjdy-chem.com]

- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Formation of OTS self-assembled monolayers at chemically treated titanium surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. azom.com [azom.com]

- 10. Self-assembled monolayer - Wikipedia [en.wikipedia.org]

- 11. alliance.seas.upenn.edu [alliance.seas.upenn.edu]

- 12. eipbn.org [eipbn.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability of 1H,1H,2H,2H-Perfluorooctyltrimethoxysilane Coatings

This guide provides a comprehensive technical overview of the thermal stability of coatings derived from 1H,1H,2H,2H-Perfluorooctyltrimethoxysilane (FAS-13). It is intended for researchers, scientists, and professionals in drug development and other fields where high-performance, thermally stable hydrophobic and oleophobic surfaces are critical. This document delves into the fundamental chemistry, degradation mechanisms, analytical methodologies, and practical considerations for optimizing the thermal performance of FAS-13 coatings.

Introduction: The Role and Significance of FAS-13 Coatings

This compound is a fluorinated organosilane renowned for its ability to form low surface energy coatings that exhibit exceptional water and oil repellency.[1] These properties stem from its unique molecular structure, which combines a perfluorinated alkyl chain with a hydrolyzable trimethoxysilane group.[1] This dual functionality allows for strong covalent bonding to hydroxyl-rich surfaces such as glass, ceramics, and metal oxides, while the fluorinated tail orients away from the surface, creating a durable, non-stick, and easy-to-clean interface.[1][2]

Applications for FAS-13 coatings are diverse and span numerous industries, including:

-

Electronics: As anti-fingerprint and anti-smudge coatings for displays and optical components.[2]

-

Textiles: To impart water and oil repellency to fabrics for outdoor and protective gear.[1]

-

Automotive: In coatings for car bodies to improve paint adhesion and prevent corrosion.[1]

-

Construction: To enhance the water repellency and durability of building materials.[1]

-

Biomedical Devices: To create anti-fouling surfaces that resist protein adsorption and cell adhesion.

Given the demanding environments in which these coatings are often employed, a thorough understanding of their thermal stability is paramount to ensuring long-term performance and reliability.

Fundamentals of FAS-13 Coating Formation

The formation of a stable FAS-13 coating is a two-step process involving hydrolysis and condensation of the methoxysilane groups.

Caption: Figure 1: Hydrolysis and condensation of FAS-13.

Hydrolysis: In the presence of water, the methoxy groups (-OCH₃) of the FAS-13 molecule are hydrolyzed to form reactive silanol groups (-Si-OH). This reaction is often catalyzed by an acid or a base.

Condensation: The newly formed silanol groups can then undergo two types of condensation reactions:

-

Condensation with other silanol groups: This results in the formation of a stable, cross-linked polysiloxane network (-Si-O-Si-).

-

Condensation with hydroxyl groups on the substrate surface: This creates strong covalent bonds (e.g., -Si-O-Metal) that anchor the coating to the substrate.

The extent and quality of this network formation are critical factors that directly influence the thermal stability of the final coating.

Mechanisms of Thermal Degradation

The thermal stability of FAS-13 coatings is ultimately limited by the strength of the chemical bonds within the molecule and the coating network. Degradation can occur through several pathways, often initiated by elevated temperatures.

One study investigated the thermal behavior of a similar compound, 1H,1H,2H,2H-perfluorooctyltriethoxysilane (PTES), on a silicon dioxide substrate.[3][4] It was found that PTES starts to decompose at a moderate temperature between 373 K (100 °C) and 423 K (150 °C).[3][4] The degradation was observed to proceed through the decomposition of the CF₃ and CF₂ species, rather than the desorption of the entire molecule.[3][4]

In contrast, another study on 1H,1H,2H,2H-perfluorooctyl trichlorosilane self-assembled monolayers on aluminum substrates indicated that the conformational order is not disrupted by thermal cycling below 423 K (150 °C).[5] However, when the temperature exceeds this, the process becomes partially or completely irreversible, suggesting a more significant degradation of the coating.[5]

It is important to note that the specific degradation temperature and mechanism can be influenced by several factors, including the nature of the substrate, the presence of oxygen, and the degree of cross-linking within the siloxane network.

Caption: Figure 2: Potential thermal degradation pathways for FAS-13 coatings.

Experimental Assessment of Thermal Stability

A combination of analytical techniques is typically employed to characterize the thermal stability of FAS-13 coatings.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For FAS-13 coatings, TGA can provide the onset temperature of decomposition and the percentage of weight loss at different temperatures. Studies on similar fluorinated sol-gel silica materials have shown that the major weight loss typically occurs in the temperature range of 350 to 500 °C.[6]

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: A small, known mass of the FAS-13 coated substrate or powdered coating material is placed in a TGA crucible (typically platinum or alumina).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative degradation, or with air/oxygen to study oxidative stability.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 800 °C).

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (the temperature at which significant mass loss begins) and the temperatures at which 5% and 10% mass loss occur (T₅ and T₁₀), which are common metrics for thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It can be used to detect phase transitions, such as melting and glass transitions, as well as exothermic or endothermic degradation processes.

Spectroscopic Techniques

-

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor changes in the chemical bonding of the coating as a function of temperature. The disappearance or appearance of specific peaks can indicate the degradation of functional groups.

-

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can provide information about the elemental composition and chemical states of the atoms on the coating's surface. It can be used to track the loss of fluorine and changes in the silicon and carbon bonding environments after thermal treatment.[3][4]

Contact Angle Measurements

Changes in the hydrophobicity and oleophobicity of the coating after thermal exposure can be quantified by measuring the static contact angle of water and other liquids. A significant decrease in the contact angle indicates a loss of the low surface energy properties due to thermal degradation.[5]

Factors Influencing Thermal Stability

The thermal stability of FAS-13 coatings is not an intrinsic property but is influenced by several factors:

-

Substrate Type: The nature of the substrate and the strength of the interfacial bonding can affect the overall stability.

-

Curing Conditions: The temperature and duration of the curing process play a crucial role in the degree of cross-linking. Inadequate curing can leave unreacted silanol groups, which can be points of thermal weakness.

-

Atmosphere: The presence of oxygen can lead to oxidative degradation at lower temperatures compared to an inert atmosphere.

-

Coating Thickness: Thicker coatings may exhibit different thermal behavior compared to monolayers due to variations in heat transfer and potential for residual solvent or byproducts.

Summary of Thermal Stability Data

The following table summarizes key thermal stability parameters for FAS-13 and similar fluorinated silane coatings based on available literature.

| Compound/Coating | Substrate | Analytical Technique | Onset of Decomposition/Significant Change | Reference |

| 1H,1H,2H,2H-Perfluorooctyltriethoxysilane (PTES) | SiO₂ | XPS, UPS | 100-150 °C (373-423 K) | [3][4] |

| 1H,1H,2H,2H-Perfluorooctyl trichlorosilane | Aluminum | FTIR, Raman, Contact Angle | > 150 °C (423 K) for irreversible changes | [5] |

| Fluorinated Sol-Gel Silica Materials | Glass | TGA | 350-500 °C (major weight loss) | [6] |

| Perfluorodecyltriethoxysilane (PFDTES) | Various | General statement | Exceptional thermal stability | [7] |

Note: The reported values can vary depending on the specific experimental conditions.

Best Practices for Maximizing Thermal Stability

To achieve optimal thermal performance from FAS-13 coatings, the following considerations are recommended:

-

Substrate Preparation: Ensure the substrate surface is clean and has a high density of hydroxyl groups to promote strong covalent bonding. Plasma treatment or piranha etching can be effective for this purpose.

-

Controlled Hydrolysis: Carefully control the amount of water and catalyst used for hydrolysis to achieve a consistent and reactive silanol intermediate.

-

Optimized Curing: Implement a well-defined curing protocol with appropriate temperature and time to ensure maximum cross-linking of the polysiloxane network. A post-curing step at a moderate temperature may be beneficial.

-

Inert Atmosphere Application: For applications requiring the highest thermal stability, consider applying and curing the coating in an inert atmosphere to minimize oxidative degradation.

Future Research Directions

While significant knowledge exists regarding the thermal stability of FAS-13 coatings, further research in the following areas would be beneficial:

-

Detailed Degradation Product Analysis: A more in-depth analysis of the volatile and non-volatile degradation products would provide a clearer understanding of the decomposition pathways.

-

Long-Term Isothermal Aging Studies: Most studies involve dynamic heating. Long-term isothermal aging at temperatures relevant to specific applications would provide valuable data on the coating's lifetime.

-

Computational Modeling: Molecular dynamics simulations could offer insights into the bond dissociation energies and predict the initial steps of thermal degradation.

-

Development of Hybrid Coatings: Incorporating inorganic nanoparticles or other thermally stable moieties into the FAS-13 matrix could further enhance the thermal resistance of the coatings.

Conclusion

This compound coatings offer a unique combination of hydrophobicity, oleophobicity, and durability. Their thermal stability is a critical parameter for many advanced applications. A comprehensive understanding of the coating formation chemistry, degradation mechanisms, and the factors influencing thermal performance is essential for researchers and engineers to design and implement robust and reliable surface solutions. By employing appropriate analytical techniques and following best practices for coating application, the full potential of FAS-13 coatings in demanding thermal environments can be realized.

References

- 1. Understanding the Properties and Applications of 1h,1h,2h,2h-perfluorooctyltriethoxysilane: A Comprehensive Guide-Quzhou Dongye Chemical Technology Co.,Ltd [en.zjdy-chem.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Thermal Stability of Octadecyltrichlorosilane and Perfluorooctyltriethoxysilane Monolayers on SiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 1H,1H,2H,2H-Perfluorodecyltriethoxysilane: properties, applications and safety_Chemicalbook [chemicalbook.com]

Surface energy of 1H,1H,2H,2H-Perfluorooctyltrimethoxysilane treated substrates

An In-Depth Technical Guide to the Surface Energy of 1H,1H,2H,2H-Perfluorooctyltrimethoxysilane (FOTS) Treated Substrates

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the surface energy modification of substrates using this compound (FOTS). We delve into the fundamental principles governing the formation of FOTS self-assembled monolayers (SAMs), the methodologies for accurately characterizing the resultant surface energy, and the critical process parameters that dictate the quality and performance of these coatings. This document is intended for researchers, scientists, and engineers in fields ranging from microfabrication and materials science to drug development, where precise control over surface wettability and adhesion is paramount.

Introduction: The Imperative of Surface Energy Control

In numerous advanced applications, from nanoimprint lithography to biomedical devices and microfluidics, the ability to precisely control the energy of a surface is a critical determinant of performance. Surface free energy dictates fundamental phenomena such as wetting, adhesion, and biocompatibility.[1][2] A low surface energy is often desired to create non-stick, water-repellent (hydrophobic), and oil-repellent (oleophobic) surfaces.[3][4]

This compound, hereafter referred to as FOTS, is a fluorinated organosilane compound extensively utilized for creating such low-energy surfaces.[5][6] Its efficacy stems from its unique molecular structure, which allows it to form a highly ordered, covalently bonded Self-Assembled Monolayer (SAM) on a variety of substrates.[6][7] This guide will elucidate the science and practical application of using FOTS to achieve robust, ultra-low surface energy coatings.

The Mechanism: Formation of a FOTS Self-Assembled Monolayer (SAM)

The transformation of a high-energy substrate into a low-energy surface via FOTS treatment is a sophisticated process of molecular self-assembly. This occurs through a two-stage hydrolysis and condensation reaction, culminating in a dense monolayer of vertically oriented fluorocarbon chains.

Molecular Structure: The FOTS molecule is amphiphilic, consisting of:

-

A Trimethoxysilane Headgroup (-Si(OCH₃)₃): This reactive group is responsible for anchoring the molecule to the substrate.

-

A Perfluorinated Alkyl Tail (- (CF₂)₅CF₃): This non-polar, fluorinated chain is responsible for the dramatic reduction in surface energy.

The Formation Process:

-

Hydrolysis: In the presence of trace amounts of water, typically adsorbed on the substrate surface, the methoxy groups (-OCH₃) of the FOTS headgroup hydrolyze to form reactive silanol groups (-Si-OH).[6]

-

Condensation: These newly formed silanols readily react (condense) with hydroxyl groups (-OH) present on the surface of substrates like silicon dioxide, glass, or oxidized metals.[8] This forms strong, stable covalent siloxane bonds (Si-O-Substrate).[6][7] Simultaneously, adjacent silanol groups can condense with each other (Si-O-Si), creating a cross-linked network that enhances the monolayer's stability.

The perfluorinated tails, being sterically demanding and having low intermolecular attraction, orient themselves away from the substrate, forming a dense, uniform, and highly non-polar "fluorocarbon carpet."[7] It is this exposed layer of -CF₃ groups that imparts the surface with its characteristic low energy.

Quantifying Performance: Surface Energy Measurement

The surface free energy of a solid cannot be measured directly.[9] Instead, it is determined indirectly by quantifying how liquids behave on the surface—a property known as wettability. The primary technique for this is contact angle goniometry .[1][2]

The contact angle (θ) is the angle formed between a liquid droplet and the solid surface at the three-phase boundary.[4] Its value is a direct indicator of surface energy:

-

Low Contact Angle (<90°): High surface energy, hydrophilic, good wetting.[10][11]

-

High Contact Angle (>90°): Low surface energy, hydrophobic, poor wetting.[10][11]

For a FOTS-coated surface, a high water contact angle is the first indicator of a successful treatment.

The Owens-Wendt-Rabel-Kaelble (OWRK) Method

To obtain a quantitative surface energy value, the OWRK method is a widely accepted and robust model.[12][13] This approach dissects the total surface energy (γs) into two distinct components, reflecting different types of intermolecular forces:[9][12][14]

-

Dispersive Component (γd): Arises from van der Waals forces.

-

Polar Component (γp): Arises from dipole-dipole interactions and hydrogen bonding.

The total surface energy is the sum of these components: γs = γsd + γsp

The OWRK method utilizes the measured contact angles of at least two different probe liquids with known dispersive and polar surface tension components.[1][12][15] Water (highly polar) and diiodomethane (highly dispersive) are a commonly used pair.[9] By plotting the results, the dispersive and polar components of the solid's surface energy can be solved graphically or mathematically.[1]

Data Presentation: Typical Surface Energy of FOTS-Treated Substrates

A high-quality FOTS coating drastically reduces the surface energy of common substrates. The table below summarizes typical values obtained through contact angle measurements and OWRK calculations. An untreated, clean silicon wafer or glass slide would have a water contact angle near 0° and a high surface energy (>70 mN/m).

| Substrate | Probe Liquid | Contact Angle (θ) | Surface Energy (γs) | Dispersive (γsᵈ) | Polar (γsᵖ) |

| FOTS-Treated SiO₂/Si | Water | ~110°[16] | ~12-15 mN/m | ~11-14 mN/m | ~0.1-1.0 mN/m |

| Diiodomethane | ~85°-90° | ||||

| FOTS-Treated Glass | Water | ~108°-112° | ~13-16 mN/m | ~12-15 mN/m | ~0.1-1.0 mN/m |

| Diiodomethane | ~88°-92° |

Note: Values are representative and can vary based on process conditions and measurement precision.

The data clearly illustrates the effect of the FOTS monolayer: the total surface energy is significantly lowered, and the surface becomes almost entirely non-polar (very low γsᵖ value), which explains its profound hydrophobicity.

A Self-Validating Experimental Protocol

Achieving a complete, low-defect FOTS monolayer requires a meticulous and systematic approach. The following protocol is designed as a self-validating system, where successful completion of each stage is critical for the next.

Detailed Step-by-Step Methodology

Part A: Substrate Preparation (The Foundation)

-

Rationale: The quality of the FOTS SAM is critically dependent on the cleanliness and chemical state of the substrate.[8][16] An atomically clean, hydroxylated surface is required for dense, covalent monolayer formation.

-

Solvent Cleaning: Sequentially sonicate the substrate in acetone, then isopropyl alcohol (IPA), and finally deionized (DI) water for 10-15 minutes each to remove gross organic and particulate contamination.

-

Surface Activation & Hydroxylation: Use an oxygen plasma cleaner (e.g., 200W for 5 minutes) or a fresh Piranha solution (3:1 H₂SO₄:H₂O₂) to remove residual organic contaminants and generate a dense layer of surface hydroxyl (-OH) groups. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme caution and appropriate PPE).

-

Rinsing and Drying: Thoroughly rinse the substrate with DI water and dry with a stream of inert gas (N₂ or Ar).

-

Dehydration Bake: Immediately place the substrate on a hotplate at 120-150°C for at least 30 minutes to remove the layer of physisorbed water.[17] This step is crucial to prevent premature FOTS polymerization in the vapor phase.

Part B: FOTS Deposition (Vapor Phase Method)

-

Rationale: Vapor phase deposition is preferred over solution-based methods as it provides better control, uses minimal precursor, and often results in more uniform and higher-quality monolayers.[18]

-

Setup: Place the hot, dry substrates inside a glass vacuum desiccator. Place a small aluminum foil cup containing ~50 µL of FOTS next to the substrates.

-

Evacuation: Seal the desiccator and evacuate using a vacuum pump for 10-15 minutes to lower the pressure, which facilitates the vaporization of FOTS.

-

Deposition: Isolate the desiccator from the pump. The FOTS will vaporize and fill the chamber, allowing the molecules to adsorb and react with the substrate surface. For enhanced kinetics, the entire desiccator can be placed in an oven at 50-70°C for 1-3 hours.[19]

Part C: Post-Deposition Cleaning and Curing

-

Rationale: The deposition process results in both covalently bonded (chemisorbed) and weakly adhered (physisorbed) FOTS molecules. The latter must be removed to reveal the true low-energy surface of the monolayer.[18]

-

Venting: Carefully vent the desiccator to atmospheric pressure with an inert gas or dry air.

-

Solvent Rinse: Immediately remove the substrates and sonicate them in a non-polar solvent like heptane or toluene for 5-10 minutes. This selectively removes the physisorbed multilayer without damaging the chemisorbed SAM.

-

Final Curing: Dry the substrates with inert gas and perform a final bake at 120°C for 15-30 minutes to drive off any residual solvent and promote further cross-linking within the monolayer.

Part D: Surface Energy Characterization

-

Contact Angle Measurement: Using a contact angle goniometer, carefully dispense droplets (2-5 µL) of DI water and diiodomethane onto the FOTS-coated surface.

-

Data Acquisition: Capture high-resolution images of the droplets and use the instrument's software to accurately measure the static contact angle for each liquid. Perform at least three measurements per liquid at different locations to ensure uniformity.

-

Calculation: Input the average contact angles and the known surface tension components of water and diiodomethane into the OWRK model software to calculate the total surface free energy (γs) and its dispersive (γsᵈ) and polar (γsᵖ) components.

Conclusion

The treatment of substrates with this compound is a robust and highly effective method for creating surfaces with exceptionally low energy. This is achieved through the spontaneous formation of a dense, ordered self-assembled monolayer, which presents a uniform fluorinated interface. The success of this surface modification is quantitatively validated by contact angle goniometry and analyzed using the OWRK method, which consistently demonstrates a dramatic reduction in both the total surface energy and its polar component. For professionals in research and development, mastering the meticulous experimental protocol—from pristine substrate preparation to controlled vapor deposition and post-processing—is the key to unlocking the full potential of FOTS for applications demanding superior hydrophobicity and anti-adhesion properties.

References

- 1. How to determine the surface energy of solids [dataphysics-instruments.com]

- 2. scispace.com [scispace.com]

- 3. chinacouplingagents.com [chinacouplingagents.com]

- 4. Contact angle - Wikipedia [en.wikipedia.org]

- 5. 1H,1H,2H,2H-Perfluorooctyltriethoxysilane | 51851-37-7 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Self-assembled monolayer - Wikipedia [en.wikipedia.org]

- 8. Formation of OTS self-assembled monolayers at chemically treated titanium surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biolinscientific.com [biolinscientific.com]

- 10. Why Water Contact Angle Testing is Critical for AF Cover Glass Quality? [hpcoverglass.com]

- 11. silcotek.com [silcotek.com]

- 12. Owens, Wendt, Rabel and Kaelble (OWRK) method | KRÜSS Scientific [kruss-scientific.com]

- 13. biolinscientific.com [biolinscientific.com]

- 14. researchgate.net [researchgate.net]

- 15. measurlabs.com [measurlabs.com]

- 16. MVD of Anti-stiction coating (FOTS): View [mems-exchange.org]

- 17. louisville.edu [louisville.edu]

- 18. eipbn.org [eipbn.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dabrafenib (GSK2118436): A Selective BRAF Inhibitor

A Note on CAS Identification: The CAS number 857293-28-8 provided in the query does not correspond to a publicly documented chemical substance. However, the associated synonym GSK2118436 is unequivocally identified as Dabrafenib , a potent and selective inhibitor of RAF kinases. This guide will focus on the extensive scientific literature and data available for Dabrafenib. The verified CAS number for Dabrafenib is 1195765-45-7, and for its mesylate salt, it is 1195768-06-9.

Introduction and Compound Profile

Dabrafenib, also known as GSK2118436, is a cornerstone in the targeted therapy of cancers driven by specific mutations in the BRAF gene.[1][2] It emerged from dedicated medicinal chemistry efforts to develop a potent and selective inhibitor of the BRAF kinase, particularly the V600E mutant, which is a key oncogenic driver in a significant portion of melanomas and other cancers.[3] Dabrafenib's development marked a significant advancement in personalized oncology, offering a therapeutic strategy based on the genetic makeup of a patient's tumor.[2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the key properties, mechanisms, and applications of this important molecule.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for formulation and delivery. Dabrafenib was optimized to have improved physicochemical properties, which facilitated its development into an orally bioavailable drug.[2]

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ | [4] |

| Molecular Weight | 519.56 g/mol | [4] |

| Appearance | Solid | [4] |

| Solubility | ≥30.75 mg/mL in DMSO | [4] |

| Storage | Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 3 months.[1] | [1] |

Therapeutic and Research Applications

Dabrafenib's primary application is in the treatment of metastatic melanoma with BRAF V600E mutations.[1][2] It has also shown efficacy in treating other BRAF V600 mutation-positive cancers.[2] Beyond its clinical use, Dabrafenib is a valuable tool in cancer research for studying the MAPK/ERK signaling pathway and the effects of its inhibition.[1]

Key Applications:

-

Oncology: FDA-approved for the treatment of BRAF V600E mutant metastatic melanoma, often in combination with the MEK inhibitor Trametinib.[2][4]

-

Cancer Research: Used to investigate the consequences of BRAF inhibition in various cancer cell lines and animal models.[1][2][3]

-

Signal Transduction Research: A selective chemical probe to dissect the role of the RAF-MEK-ERK pathway in various cellular processes.

Mechanism of Action: Targeting the MAPK/ERK Pathway

Dabrafenib is a potent, ATP-competitive inhibitor of RAF kinases.[5] It exhibits high selectivity for the mutated BRAF V600E and BRAF V600K forms, with IC₅₀ values of 0.6 nM and 0.5 nM, respectively.[1] It is less potent against wild-type BRAF and CRAF (IC₅₀ = 3.2 nM and 5.0 nM, respectively).[1] By inhibiting the constitutively active mutant BRAF, Dabrafenib blocks the downstream signaling cascade of the MAPK/ERK pathway, leading to the inhibition of cell proliferation and induction of apoptosis in BRAF-mutant tumor cells.[1][2]

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Dabrafenib.

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol outlines a general procedure for assessing the anti-proliferative effect of Dabrafenib on BRAF V600E mutant melanoma cell lines, such as A375.

Materials:

-

BRAF V600E mutant melanoma cell line (e.g., A375)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Dabrafenib (GSK2118436)

-

DMSO (for stock solution preparation)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader for luminescence detection

Procedure:

-

Cell Seeding:

-

Trypsinize and count A375 cells.

-

Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of Dabrafenib in DMSO.[1]

-

Perform serial dilutions of the Dabrafenib stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Dabrafenib. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

Cell Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (no-cell control) from all other readings.

-

Normalize the data to the vehicle control (set as 100% viability).

-

Plot the percentage of cell viability against the logarithm of the Dabrafenib concentration.

-

Calculate the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. normalized response).

-

Caption: Workflow for an in vitro cell proliferation assay with Dabrafenib.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of Dabrafenib in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., CD1 nu/nu)

-

BRAF V600E human melanoma tumor cells (e.g., A375P F11)

-

Dabrafenib (GSK2118436)

-

Vehicle solution (e.g., 0.5% hydroxypropylmethylcellulose, 0.2% Tween 80 in distilled water, pH 8.0)[4][5]

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Inject BRAF V600E melanoma cells subcutaneously into the flank of the immunodeficient mice.

-

Allow the tumors to grow to a palpable size (e.g., 150-200 mm³).[5]

-

-

Animal Grouping and Dosing:

-

Tumor Measurement and Monitoring:

-

Measure the tumor dimensions with calipers twice weekly.

-

Calculate the tumor volume using the formula: (length x width²) x 0.5.[5]

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Study Endpoint and Analysis:

-

Continue the treatment for a predefined period (e.g., 14 days).[2][3]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like pERK levels).

-

Compare the tumor growth between the treated and control groups to determine the efficacy of Dabrafenib.

-

Conclusion

Dabrafenib is a powerful and selective inhibitor of mutant BRAF, representing a significant achievement in targeted cancer therapy. Its well-defined mechanism of action and favorable pharmacological properties make it an indispensable tool for both clinical applications and fundamental research into the MAPK/ERK signaling pathway. This guide has provided a technical overview of its properties, applications, and experimental use to aid researchers and drug development professionals in their work with this important compound.

References

- 1. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]

- 2. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. apexbt.com [apexbt.com]

- 5. Dabrafenib | GSK2118436A | Raf inhibitor | TargetMol [targetmol.com]

Environmental Considerations for Fluorinated Silane Compounds: A Technical Guide for Researchers and Drug Development Professionals

Abstract